molecular formula C21H22O3 B15157967 Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate

Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate

Cat. No.: B15157967
M. Wt: 322.4 g/mol
InChI Key: MNJNOCWEBCXFRT-UHFFFAOYSA-N
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Description

Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate is an organic compound with a complex structure that includes a benzyl group, a methoxy group, and a dimethylbutynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate typically involves the reaction of 4-methoxybenzoic acid with 3,3-dimethylbut-1-yne in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-throughput screening methods to identify the best catalysts and reaction conditions is also common. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous or alcoholic medium.

Major Products Formed:

Scientific Research Applications

Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Uniqueness: Benzyl 4-(4-methoxy-3,3-dimethylbut-1-yn-1-yl)benzoate is unique due to the presence of both the methoxy and dimethylbutynyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H22O3

Molecular Weight

322.4 g/mol

IUPAC Name

benzyl 4-(4-methoxy-3,3-dimethylbut-1-ynyl)benzoate

InChI

InChI=1S/C21H22O3/c1-21(2,16-23-3)14-13-17-9-11-19(12-10-17)20(22)24-15-18-7-5-4-6-8-18/h4-12H,15-16H2,1-3H3

InChI Key

MNJNOCWEBCXFRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC)C#CC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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